(2E)-3-[(3-fluoro-4-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile
Description
This compound belongs to the family of thiazole-based acrylonitrile derivatives, characterized by a propenenitrile backbone conjugated to a 1,3-thiazol-2-yl moiety. Key structural features include:
- Thiazole ring: A 1,3-thiazole substituted at the 4-position with a 4-(2-methylpropyl)phenyl group, enhancing lipophilicity and steric bulk .
- Amino substituent: A 3-fluoro-4-methylphenylamino group at the β-position of the acrylonitrile, contributing electronic effects (via fluorine) and moderate hydrophobicity (via methyl) .
- Stereochemistry: The (2E)-configuration ensures planar geometry, critical for π-π stacking interactions with biological targets .
Thiazole derivatives are widely explored for kinase inhibition, anti-inflammatory activity, and antimicrobial properties . This compound’s design likely optimizes target binding and pharmacokinetic properties through balanced lipophilicity and electronic modulation.
Properties
IUPAC Name |
(E)-3-(3-fluoro-4-methylanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3S/c1-15(2)10-17-5-7-18(8-6-17)22-14-28-23(27-22)19(12-25)13-26-20-9-4-16(3)21(24)11-20/h4-9,11,13-15,26H,10H2,1-3H3/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATMOJITHYBYFF-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-[(3-fluoro-4-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a prop-2-enenitrile backbone, an amino group attached to a fluorinated phenyl ring , and a thiazole moiety . The presence of these functional groups suggests diverse chemical properties and biological effects. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including antitumor , anti-inflammatory , and antimicrobial properties. The thiazole and chromone moieties are particularly noted for their roles in enhancing biological activity.
The presence of the thiazole ring is significant as it is commonly associated with antifungal and anticancer activities. Studies suggest that thiazole-containing compounds can act as inhibitors of enzymes involved in critical biological pathways. For instance, they may inhibit the 14α-demethylase enzyme , which is crucial for fungal sterol biosynthesis, thereby exhibiting antifungal properties .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the electronegativity of substituents on the phenyl rings significantly impacts biological activity. Compounds with electronegative atoms like fluorine and chlorine at the para position tend to exhibit enhanced antifungal activity compared to those with less electronegative substituents .
Table 1: Comparison of Structural Features and Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Fluorinated phenyl, thiazole moiety | Antitumor, antifungal potential |
| 4-Methylthiazole | Thiazole structure | Antimicrobial |
| 7-Hydroxychromone | Chromone structure | Antioxidant |
| 5-Fluoroindole | Fluorinated aromatic | Antitumor |
Case Study: Antifungal Activity
A related study investigated a series of thiazole derivatives for their antifungal activity against Candida albicans and Candida parapsilosis. Compounds similar in structure to our target compound showed significant activity with minimum inhibitory concentrations (MICs) comparable to established antifungals like ketoconazole .
Pharmacokinetics and ADME Properties
Understanding the absorption , distribution , metabolism , and excretion (ADME) properties is crucial for evaluating the drug-likeness of this compound. While specific ADME data for this compound is not available, compounds with similar structures have demonstrated favorable pharmacokinetic profiles, suggesting potential for further development in drug formulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a core scaffold with several acrylonitrile-thiazole derivatives. Key comparisons include:
Table 1: Structural and Functional Comparison
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (EWGs): The fluorine atom in the target compound (vs. Cl in or NO₂ in ) provides moderate electronegativity, optimizing hydrogen bonding without excessive polarity .
- Lipophilicity : The 4-(2-methylpropyl)phenyl group enhances membrane permeability compared to smaller substituents (e.g., methyl in ) or polar groups (e.g., methoxy in ) .
- Steric Effects : Bulky substituents like bromine () or chromenyl () may reduce binding affinity to flat enzymatic pockets, whereas the target compound’s 2-methylpropyl balances bulk and flexibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
